(S)-2-Amino-6-(isopropylamino)hexanoic acid
Overview
Description
(S)-2-Amino-6-(isopropylamino)hexanoic acid, also known as (2S)-2-azanyl-6-(propan-2-ylamino)hexanoic acid, is a non-polymeric compound with the molecular formula C9H20N2O2 and a molecular weight of 188.267 g/mol . This compound is characterized by its unique structure, which includes a propan-2-yl group attached to the lysine molecule.
Preparation Methods
The synthesis of (S)-2-Amino-6-(isopropylamino)hexanoic acid can be achieved through various synthetic routes. One common method involves the reaction of lysine with isopropylamine under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
(S)-2-Amino-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-6-(isopropylamino)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in protein modification and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: This compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitters. This inhibition can lead to various physiological effects, including neuroprotection and modulation of metabolic pathways .
Comparison with Similar Compounds
(S)-2-Amino-6-(isopropylamino)hexanoic acid can be compared with other similar compounds, such as N6-ethyl-(S)-2-Amino-6-(isopropylamino)hexanoic acid. While both compounds share a similar lysine backbone, the presence of different alkyl groups imparts unique properties and reactivity. This compound is particularly noted for its specific interactions with enzymes and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential for future developments.
Properties
IUPAC Name |
(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAWNLIZBXJSFS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346530 | |
Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5977-09-3 | |
Record name | N6-Isopropyl- L-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-ISOPROPYL- L-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.